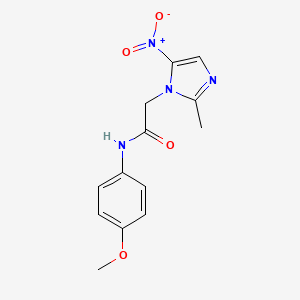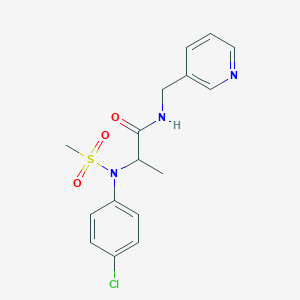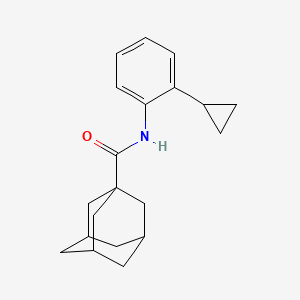
N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
Übersicht
Beschreibung
N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as FMMA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMMA is a proteasome inhibitor that has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
FMMA exerts its therapeutic effects by inhibiting the proteasome, which is responsible for the degradation of proteins that regulate cell growth and division. By inhibiting the proteasome, FMMA prevents the breakdown of these proteins, leading to the accumulation of toxic proteins and ultimately, cell death. This mechanism of action makes FMMA a promising candidate for the treatment of cancer and other diseases characterized by abnormal cell growth and division.
Biochemical and Physiological Effects:
FMMA has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, FMMA induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, FMMA inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurons, FMMA protects against oxidative stress and inflammation, leading to a reduction in neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
FMMA has several advantages for lab experiments, including its high purity and stability, making it suitable for in vitro and in vivo studies. However, FMMA also has some limitations, including its low solubility in water, which can make it difficult to administer in animal studies. In addition, the potential toxicity of FMMA at high doses must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for FMMA research, including the development of more potent and selective proteasome inhibitors, the exploration of FMMA's potential as a therapeutic agent for neurodegenerative diseases, and the investigation of FMMA's effects on the immune system. In addition, the development of new methods for the delivery of FMMA to target cells and tissues could improve its therapeutic potential. Overall, the future of FMMA research is promising, and further studies are needed to fully understand its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
FMMA has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, FMMA has been shown to exhibit anti-tumor activity by inhibiting the proteasome, which plays a crucial role in the degradation of proteins that regulate cell growth and division. FMMA has also been studied for its anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, FMMA has been shown to exhibit neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-12-6-8-14(9-7-12)18(23(3,20)21)13(2)16(19)17-11-15-5-4-10-22-15/h4-10,13H,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMJDOAMBZPMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CC=CO2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methylbenzyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B4165620.png)
![2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4165628.png)

![8,8-dimethyl-3-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4165640.png)


![N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B4165661.png)
![N-[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B4165671.png)
![4-(1-naphthylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4165679.png)
![ethyl 4-{N-[(dimethylamino)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate](/img/structure/B4165685.png)
![N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4165708.png)
![N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-phenylpropanamide](/img/structure/B4165715.png)
![methyl 4-[(cyclohexylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-3-furancarboxylate](/img/structure/B4165724.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B4165730.png)